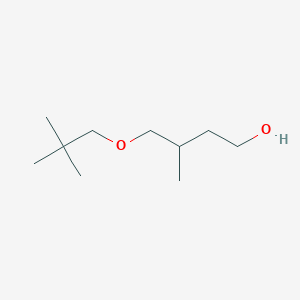![molecular formula C16H11ClO2 B14624104 (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride CAS No. 59132-65-9](/img/structure/B14624104.png)
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is a complex organic compound characterized by a cyclopenta[b]pyran ring system fused with a phenyl group and an acetyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride typically involves a multi-step process. One common method is the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium complexes such as Pd2(dba)3/dppe in toluene, yielding cyclopenta[b]pyran-2-ones in high yields (78–96%) with optimized trans/cis ratios .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The cyclopenta[b]pyran ring system can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the acetyl chloride group.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its ability to undergo various chemical reactions allows for the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of (3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The acetyl chloride group is highly reactive, making it a key site for chemical transformations. The cyclopenta[b]pyran ring system provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share the cyclopenta[b]pyran ring system but lack the phenyl group and acetyl chloride functionality.
Phenyl-substituted Pyrans: Compounds with a phenyl group attached to a pyran ring but without the cyclopenta fusion or acetyl chloride group.
Uniqueness
(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride is unique due to the combination of its cyclopenta[b]pyran ring system, phenyl group, and acetyl chloride functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59132-65-9 |
|---|---|
Molekularformel |
C16H11ClO2 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
2-(3-phenylcyclopenta[b]pyran-2-yl)acetyl chloride |
InChI |
InChI=1S/C16H11ClO2/c17-16(18)10-15-13(11-5-2-1-3-6-11)9-12-7-4-8-14(12)19-15/h1-9H,10H2 |
InChI-Schlüssel |
YWLSGUWXYVWVDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC3=C2)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)

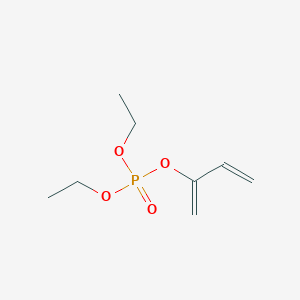
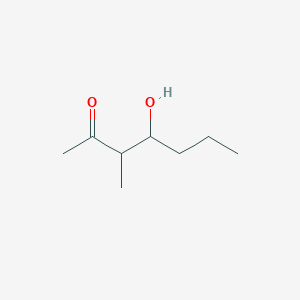

![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
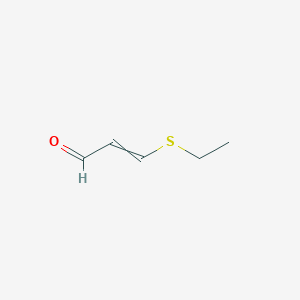
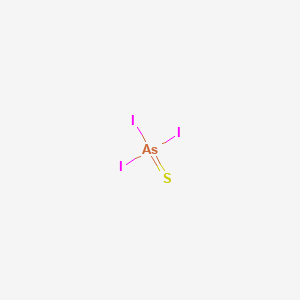
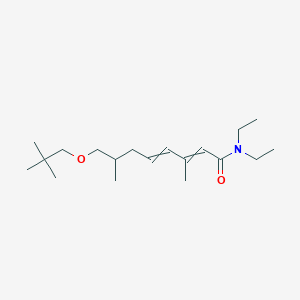

![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
